molecular formula C12H4Cl2F3N3 B3036264 2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine CAS No. 339029-77-5

2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine

Cat. No. B3036264
CAS RN: 339029-77-5
M. Wt: 318.08 g/mol
InChI Key: HGACRBIHNBVBHP-UHFFFAOYSA-N
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Description

“2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . This structure is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are complex and depend on the specific derivative and the reaction conditions . The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are distinctive due to the presence of a fluorine atom and a pyridine in their structure . These properties make TFMP derivatives valuable in the development of agrochemical and pharmaceutical compounds .

Scientific Research Applications

  • Solubility Analysis : A study by Jouyban, Martínez, & Acree (2017) reanalyzed solubility data of 2-chloro-3-(trifluoromethyl)pyridine in binary ethanol + 1-propanol solvent mixtures, offering insights into solvation properties.

  • Synthesis and Application : Li Zheng-xiong (2004) summarized the synthetic methods for 2-chloro-5-trifluoromethyl pyridine, highlighting its applications in pharmaceuticals, agrochemicals, biochemicals, and particularly in herbicides.

  • Preparation of Isomeric Halopyridinecarboxylic Acids : Cottet & Schlosser (2004) discussed the straightforward preparation of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid and related compounds, important for functionalization.

  • Electrophilic Substitutions : Mongin, Tognini, Cottet, & Schlosser (1998) explored site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, crucial for creating derivatives.

  • Synthesis Reaction Principles : Liu Guang-shen (2014) analyzed the principles of synthesizing 2-chloro-3-(trifluoromethyl)pyridine, emphasizing factors affecting chlorination feasibility in synthesis.

  • Functionalization Strategies : Cottet & Schlosser (2004) demonstrated converting chloro(trifluoromethyl)pyridines into carboxylic acids, testing the concept of regioexhaustive functionalization.

  • Palladium-Catalyzed Alkoxycarbonylation : Crettaz, Waser, & Bessard (2001) developed a process for mono- and dicarbonylation of dichloropyridines, yielding alkyl 3-chloropyridine-2-carboxylates.

  • Nucleophilic Displacement Studies : Dunn (1999) investigated the activating effect of trifluoromethyl groups in 2-chloro(trifluoromethyl)pyridines.

  • Synthesis of Key Intermediates : Zuo Hang-dong (2010) synthesized 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for an efficient herbicide.

  • Reactions of Aromatic N-oxides : Hamana & Noda (1967) examined reactions of chloro- and hydroxy-pyridine N-oxides, contributing to synthetic chemistry.

Safety and Hazards

The safety and hazards associated with TFMP derivatives depend on the specific derivative and its intended use . As with all chemicals, appropriate safety precautions should be taken when handling and using these compounds .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl2F3N3/c13-9-2-8(12(15,16)17)5-19-10(9)7-1-6(3-18)11(14)20-4-7/h1-2,4-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGACRBIHNBVBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901164444
Record name 3,6′-Dichloro-5-(trifluoromethyl)[2,3′-bipyridine]-5′-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-cyano-5-(3-chloro-5-trifluoromethyl-2-pyridyl)pyridine

CAS RN

339029-77-5
Record name 3,6′-Dichloro-5-(trifluoromethyl)[2,3′-bipyridine]-5′-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339029-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6′-Dichloro-5-(trifluoromethyl)[2,3′-bipyridine]-5′-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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